molecular formula C10H10O6 B13590673 2-(2,3-Dihydroxyphenyl)butanedioic acid CAS No. 138771-51-4

2-(2,3-Dihydroxyphenyl)butanedioic acid

Cat. No.: B13590673
CAS No.: 138771-51-4
M. Wt: 226.18 g/mol
InChI Key: LRISEDXDFOSTNX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxyphenyl)butanedioic acid is an organic compound with the molecular formula C10H10O6 It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydroxyphenyl)butanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with malonic acid in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product. The reaction conditions typically include:

    Reactants: 2,3-dihydroxybenzaldehyde, malonic acid

    Base: Sodium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

    Acidification: Hydrochloric acid or sulfuric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroxyphenyl)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or carboxylic acids.

    Reduction: The carbonyl groups in the butanedioic acid moiety can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols

    Substitution: Ethers, esters

Scientific Research Applications

2-(2,3-Dihydroxyphenyl)butanedioic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroxyphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. Additionally, the compound may inhibit certain enzymes and signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

2-(2,3-Dihydroxyphenyl)butanedioic acid can be compared with other similar compounds, such as:

    2,3-Dihydroxybenzoic acid: Similar in structure but lacks the butanedioic acid moiety.

    2,3-Dihydroxybutanedioic acid: Similar in structure but lacks the phenyl ring.

    2,3-Dihydroxycinnamic acid: Contains a phenyl ring and hydroxyl groups but has a different side chain.

Properties

CAS No.

138771-51-4

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

2-(2,3-dihydroxyphenyl)butanedioic acid

InChI

InChI=1S/C10H10O6/c11-7-3-1-2-5(9(7)14)6(10(15)16)4-8(12)13/h1-3,6,11,14H,4H2,(H,12,13)(H,15,16)

InChI Key

LRISEDXDFOSTNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(CC(=O)O)C(=O)O

Origin of Product

United States

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